![molecular formula C5H9O7P-2 B1260661 1-deoxy-D-xylulose 5-phosphate(2-)](/img/structure/B1260661.png)
1-deoxy-D-xylulose 5-phosphate(2-)
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Overview
Description
1-deoxy-D-xylulose 5-phosphate(2-) is dianion of 1-deoxy-D-xylulose 5-phosphate arising from deprotonation of both phosphate OH groups; major species at pH 7.3. It is a conjugate base of a 1-deoxy-D-xylulose 5-phosphate.
Scientific Research Applications
Biosynthesis and Enzymatic Role
1-Deoxy-D-xylulose 5-phosphate plays a pivotal role in the biosynthesis of isoprenoids, thiamine, and pyridoxal in organisms like Escherichia coli. This compound is transformed into 2-C-methyl-D-erythritol 4-phosphate by the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase, indicating its essential role in the non-mevalonate pathway to isopentenyl diphosphate, a key precursor in terpenoid biosynthesis (Kuzuyama et al., 1998). Moreover, it's phosphorylated by D-xylulokinase in Escherichia coli, a potential salvage pathway for terpenoids, thiamine, and pyridoxal biosynthesis (Wungsintaweekul et al., 2001).
Enzymatic Studies and Structural Analysis
Structural studies on Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate reductoisomerase offer insights into its catalysis and potential as a target for drug design due to its absence in humans. These studies have revealed how different ligands and mutations affect the enzyme's structure and function (Henriksson et al., 2007). In addition, enzyme-assisted methods have been developed for the preparation of isotope-labeled 1-deoxy-D-xylulose 5-phosphate, facilitating further biochemical studies (Hecht et al., 2001).
Molecular Mechanisms and Inhibition Studies
Research has focused on understanding the molecular mechanisms of enzymes involved in its metabolism, such as studies on the synthesis and evaluation of fluorinated substrate analogues to understand their impact on catalytic turnover (Wong et al., 2004). The 1.9 A resolution structure of Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate reductoisomerase has been solved, providing a basis for the design of specific drugs targeting this enzyme (Henriksson et al., 2006).
Additional Applications and Research
Further applications include the development of a high-throughput screen for inhibitors of 1-deoxy-D-xylulose 5-phosphate reductoisomerase, indicative of its potential as a drug target (Gottlin et al., 2003), and the enzymatic synthesis of 1-deoxysugar-phosphates using E. coli 1-deoxy-d-xylulose 5-phosphate synthase, showcasing its versatility in biosynthetic applications (Querol et al., 2002).
properties
Product Name |
1-deoxy-D-xylulose 5-phosphate(2-) |
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Molecular Formula |
C5H9O7P-2 |
Molecular Weight |
212.09 g/mol |
IUPAC Name |
[(2R,3S)-2,3-dihydroxy-4-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O7P/c1-3(6)5(8)4(7)2-12-13(9,10)11/h4-5,7-8H,2H2,1H3,(H2,9,10,11)/p-2/t4-,5-/m1/s1 |
InChI Key |
AJPADPZSRRUGHI-RFZPGFLSSA-L |
Isomeric SMILES |
CC(=O)[C@H]([C@@H](COP(=O)([O-])[O-])O)O |
SMILES |
CC(=O)C(C(COP(=O)([O-])[O-])O)O |
Canonical SMILES |
CC(=O)C(C(COP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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